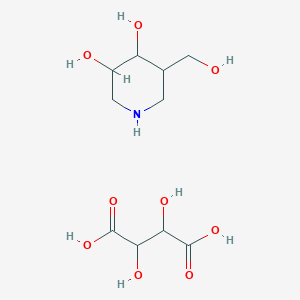
D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isofagomine D-Tartrate is a chemical compound known for its role as a competitive inhibitor of human lysosomal β-glucosidase. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of Gaucher disease, a lysosomal storage disorder. Isofagomine D-Tartrate functions as a chemical chaperone, stabilizing and promoting the proper folding of β-glucosidase, thereby increasing its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isofagomine D-Tartrate can be synthesized through various methods. One notable method involves the reaction of isofagomine with tartaric acid to form the tartrate salt. The synthesis typically involves the following steps:
Formation of Isofagomine: Isofagomine is synthesized through a series of chemical reactions starting from readily available starting materials. The process involves the formation of a piperidine ring and subsequent functionalization to introduce hydroxyl groups.
Formation of Isofagomine D-Tartrate: Isofagomine is then reacted with tartaric acid under controlled conditions to form the tartrate salt. .
Industrial Production Methods
Industrial production of Isofagomine D-Tartrate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain Isofagomine D-Tartrate of pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
Isofagomine D-Tartrate undergoes various chemical reactions, including:
Oxidation: Isofagomine D-Tartrate can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert Isofagomine D-Tartrate to its reduced forms.
Substitution: Isofagomine D-Tartrate can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Isofagomine D-Tartrate can yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Isofagomine D-Tartrate has a wide range of scientific research applications, including:
Chemistry: Isofagomine D-Tartrate is used as a tool to study enzyme kinetics and the molecular basis of enzyme dysfunction. .
Biology: In biological research, Isofagomine D-Tartrate is used to investigate the mechanisms of lysosomal storage disorders, particularly Gaucher disease. .
Medicine: Isofagomine D-Tartrate has potential therapeutic applications in the treatment of Gaucher disease. .
Industry: In the pharmaceutical industry, Isofagomine D-Tartrate is used in the development of drugs targeting lysosomal storage disorders. .
Mechanism of Action
Isofagomine D-Tartrate exerts its effects by binding selectively to the catalytic pocket of β-glucosidase. This binding stabilizes the enzyme and promotes its proper folding, thereby increasing its activity. The compound acts as a chemical chaperone, enhancing the functional quantity of β-glucosidase within lysosomes. This mechanism is particularly beneficial in the context of Gaucher disease, where β-glucosidase is misfolded due to genetic mutations .
Comparison with Similar Compounds
Similar Compounds
Isofagomine D-Tartrate can be compared with other β-glucosidase inhibitors, such as:
Miglustat: Another inhibitor used in the treatment of Gaucher disease, but with a different mechanism of action.
Eliglustat: A glucosylceramide synthase inhibitor used for the same condition.
Imiglucerase: A recombinant human β-glucosidase used in enzyme replacement therapy
Uniqueness
Isofagomine D-Tartrate is unique due to its dual role as an inhibitor and a chemical chaperone. Unlike other inhibitors, it not only inhibits β-glucosidase but also stabilizes and promotes its proper folding, thereby increasing the enzyme’s activity. This dual functionality makes Isofagomine D-Tartrate a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C10H19NO9 |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;5-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
ULBPPCHRAVUQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















